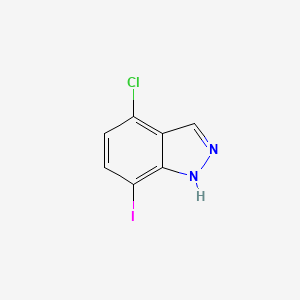

4-chloro-7-iodo-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHBRRQFGBEDLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=NN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646733 | |

| Record name | 4-Chloro-7-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-92-3 | |

| Record name | 4-Chloro-7-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of 4 Chloro 7 Iodo 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.

Proton (1H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities allows for the assignment of each proton in the structure.

A key precursor for the synthesis of 4-chloro-7-iodo-1H-indazole is 4-chloro-1H-indazole . The experimental 1H NMR data for this precursor provides a baseline for understanding the spectrum of the target molecule.

| Compound Name | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 4-chloro-1H-indazole | CDCl₃ | 8.18 (d) | 1 | H3 |

| 7.33 (d) | 8 | H7 | ||

| 7.31 (t) | 7 | H6 | ||

| 7.17 (dd) | 7, 1 | H5 |

Data sourced from a synthetic procedure for 4-chloro-1H-indazole. chemicalbook.com

For This compound , the introduction of a heavy iodine atom at position 7 significantly alters the 1H NMR spectrum. The proton at C7 is replaced, leaving only three aromatic protons (H3, H5, H6) and the N-H proton.

Expected 1H NMR Spectral Features for this compound:

H3 Proton: This proton on the pyrazole (B372694) ring is expected to appear as a singlet or a narrow doublet, similar to its signal in the precursor, as it is distant from the other ring protons.

H5 and H6 Protons: These protons are on the benzene (B151609) ring and are adjacent to each other, forming an AX or AB spin system. They will appear as doublets due to mutual coupling (ortho-coupling, typically 7-9 Hz).

Chemical Shifts: The iodine at C7 is expected to exert a deshielding effect on the adjacent H6 proton, shifting it downfield compared to its position in 4-chloro-1H-indazole. The H5 proton would also be affected, though to a lesser extent. The broad singlet for the N-H proton would typically appear far downfield.

Carbon-13 (13C) NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides insight into its electronic environment (hybridization, attached atoms).

Expected 13C NMR Spectral Features for this compound:

C4 and C7: These carbons are directly attached to electronegative halogen atoms. The C4-Cl bond will cause a downfield shift for C4. The C7-I bond will induce a significant upfield shift for C7 due to the "heavy atom effect," a characteristic feature of iodo-substituted carbons.

C3a and C7a: These are the bridgehead carbons where the two rings are fused. Their chemical shifts are characteristic of quaternary carbons in a heterocyclic aromatic system.

C3, C5, C6: These are the carbons bearing hydrogen atoms. Their chemical shifts will be influenced by the adjacent halogen substituents.

| Carbon Atom | Expected Chemical Shift Range (δ, ppm) | Rationale |

| C3 | 135-140 | Typical for C3 in 1H-indazoles. |

| C3a | 120-125 | Bridgehead carbon adjacent to C4-Cl. |

| C4 | 125-130 | Downfield shift due to chlorine attachment. |

| C5 | 115-120 | Influenced by adjacent C4-Cl. |

| C6 | 128-133 | Influenced by adjacent C7-I. |

| C7 | 90-95 | Strong upfield shift due to the "heavy atom effect" of iodine. |

| C7a | 140-145 | Bridgehead carbon adjacent to C7-I and N1. |

To unambiguously confirm the substitution pattern and assign all proton and carbon signals, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, a cross-peak would be expected between H5 and H6, confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the signals for H3, H5, and H6 to C3, C5, and C6, respectively.

H5 correlating to C4, C7, and C3a.

H6 correlating to C4 and C7a.

H3 correlating to C3a and C7a. These correlations would provide unequivocal proof of the 4-chloro and 7-iodo substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. For a small molecule like this, it can help confirm assignments, for instance, by showing a spatial correlation between the N-H proton and the H7 proton (in a precursor) or H6 proton.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a compound's elemental formula, as each unique combination of atoms has a distinct, precise mass. rsc.orgnih.gov

For This compound , the molecular formula is C₇H₄ClIN₂.

| Property | Value |

| Molecular Formula | C₇H₄ClIN₂ |

| Monoisotopic Mass (Calculated) | 277.9108 Da |

An experimental HRMS measurement yielding a value extremely close to the calculated mass (e.g., 277.9109 Da) would confirm the elemental composition. rsc.org Furthermore, the presence of chlorine results in a characteristic isotopic pattern for the molecular ion peak (M+). The ratio of the 35Cl isotope to the 37Cl isotope is approximately 3:1, which would be observed as an M+ peak and an M+2 peak with a relative intensity of about one-third.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is used to identify the functional groups present in a compound. nist.gov

The IR spectrum of This compound would be expected to show several characteristic absorption bands.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3000 | N-H stretching | Indazole N-H |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 1620-1450 | C=C and C=N stretching | Aromatic/Pyrazole Ring |

| 1100-1000 | C-I stretching | Aryl-Iodide |

| 850-750 | C-Cl stretching | Aryl-Chloride |

| 850-700 | C-H out-of-plane bending | Substituted Benzene Ring |

The N-H stretching band is often broad. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of signals, including those for the carbon-halogen bonds, which are characteristic of the specific molecule.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

The determination of the crystal structure of halogenated indazoles through single-crystal X-ray diffraction reveals key details about their molecular geometry and packing. For the representative compound, 3-chloro-1-methyl-5-nitro-1H-indazole, the analysis provides a clear picture of its solid-state conformation.

The molecule consists of a fused indazole ring system which is nearly planar. nih.gov The crystallographic data, summarized in the table below, provide the fundamental parameters of the unit cell, which is the basic repeating unit of the crystal lattice. The compound crystallizes in the monoclinic space group P2₁/c, indicating a specific set of symmetry operations that describe the arrangement of the molecules in the crystal. nih.gov

Interactive Table 1: Crystal Data and Structure Refinement for 3-chloro-1-methyl-5-nitro-1H-indazole nih.gov

| Parameter | Value |

| Empirical Formula | C₈H₆ClN₃O₂ |

| Formula Weight | 211.61 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 3.8273 (2) Å |

| b | 14.678 (6) Å |

| c | 15.549 (6) Å |

| α | 90° |

| β | 96.130 (9)° |

| γ | 90° |

| Volume | 868.5 (6) ų |

| Z (Molecules per unit cell) | 4 |

| Data Collection & Refinement | |

| Reflections Collected | 19793 |

| Independent Reflections | 2243 |

| Goodness-of-fit on F² | 1.10 |

| Final R indices [I>2σ(I)] | R1 = 0.043, wR2 = 0.115 |

Data sourced from Acta Crystallographica Section E, 2012, E68, o3319.

The indazole core of 3-chloro-1-methyl-5-nitro-1H-indazole is essentially planar, a common feature for such aromatic systems. The chlorine atom and the nitro group attached to the indazole ring are also nearly coplanar with the ring system. nih.gov This planarity influences the potential for intermolecular interactions, such as stacking, within the crystal lattice.

While the specific crystal structure of this compound is not available, the analysis of the representative compound, 3-chloro-1-methyl-5-nitro-1H-indazole, offers insights into the types of intermolecular forces that govern the crystal packing of halogenated indazoles. These non-covalent interactions are fundamental in crystal engineering, as they dictate the supramolecular assembly of molecules in the solid state.

In the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, classical hydrogen bonds are absent. nih.gov However, the packing is stabilized by other significant non-covalent interactions. A notable feature is the formation of dimeric structures through a close contact between a nitro-oxygen atom of one molecule and the chlorine atom of a neighboring molecule. nih.gov This interaction, with a distance of 3.066 (2) Å, is shorter than the sum of the van der Waals radii of oxygen and chlorine, suggesting a significant attractive force. nih.gov This type of interaction is a form of halogen bond, where the halogen atom acts as an electrophilic species. acs.orgnih.gov

Halogen bonding is a highly directional, non-covalent interaction that has gained recognition as a powerful tool in supramolecular chemistry and crystal engineering. nih.govijres.org The strength of a halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov In the hypothetical structure of this compound, one would anticipate the iodine atom to be a more potent halogen bond donor than the chlorine atom.

Interactive Table 2: Key Intermolecular Interactions in 3-chloro-1-methyl-5-nitro-1H-indazole nih.gov

| Interacting Atoms | Distance (Å) | Type of Interaction |

| O...Cl | 3.066 (2) | Halogen Bond |

This table highlights the significant halogen bond identified in the crystal structure of the representative compound.

Chemical Transformations and Reactivity of 4 Chloro 7 Iodo 1h Indazole

Reactivity at the Halogenated Positions (C4 and C7)

The primary sites for chemical transformation on the 4-chloro-7-iodo-1H-indazole core are the carbon atoms bearing the halogen substituents. The C7-iodo group is significantly more reactive than the C4-chloro group in the context of palladium-catalyzed cross-coupling reactions. This predictable disparity enables the selective functionalization of the C7 position while leaving the C4-chloro group intact for subsequent transformations.

Transition metal catalysis, particularly with palladium, is the most powerful tool for modifying halogenated indazoles. These methods facilitate the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, tolerating a wide range of functional groups.

The Suzuki–Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron reagent with an organic halide. For this compound, this reaction is expected to proceed with high regioselectivity at the C7 position. The oxidative addition of the palladium(0) catalyst to the C-I bond is much faster than to the C-Cl bond. This allows for the selective synthesis of 4-chloro-7-aryl-1H-indazoles. Studies on related 7-bromo-4-substituted-1H-indazoles have demonstrated successful Suzuki-Miyaura reactions at the C7 position, providing a strong precedent for the reactivity of the 7-iodo analogue rsc.org. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand, and a base to activate the boronic acid. nih.govmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling at the C7 Position of Halogenated Indazoles

| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | ~90-98 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~80-92 |

Note: Data is illustrative and based on typical yields for Suzuki-Miyaura couplings on related 7-halo-indazole systems. rsc.orgnih.gov

The Buchwald–Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry. wikipedia.org Similar to other palladium-catalyzed reactions, the amination of this compound would selectively occur at the C7 position. This reaction enables the introduction of a wide variety of primary and secondary amines, as well as amides. Research on the amination of unprotected bromo-indazoles has shown that these reactions proceed efficiently using modern catalyst systems composed of a palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., RuPhos), with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) nih.gov. The N-H bond of the indazole does not typically require protection, which simplifies the synthetic sequence. nih.gov

Table 2: Representative Conditions for Buchwald-Hartwig Amination at the C7 Position of Halogenated Indazoles

| Entry | Amine | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd G3 RuPhos | LiHMDS | THF | ~80-90 |

| 2 | Aniline (B41778) | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | ~75-85 |

| 3 | Benzylamine | Pd₂ (dba)₃ / XPhos | K₃PO₄ | Dioxane | ~82-94 |

Note: Data is illustrative and based on typical yields for Buchwald-Hartwig aminations on related halo-indazole systems. nih.govbeilstein-journals.orgnih.gov

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org This reaction is highly effective for aryl iodides, making the C7 position of this compound the exclusive site of reaction under standard conditions. Studies involving 5-bromo-3-iodoindoles and indazoles have confirmed that Sonogashira coupling proceeds exclusively at the iodo-substituted position when the reaction is conducted at room temperature, with no functionalization observed at the bromo-substituted site thieme-connect.de. This provides a direct analogy for the expected high selectivity in the case of the 4-chloro-7-iodo substrate.

Table 3: Representative Conditions for Sonogashira Coupling at the C7 Position of Dihalogenated Heterocycles

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | ~90-99 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | THF | ~88-97 |

| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF/Et₃N | ~85-95 |

Note: Data is illustrative and based on typical yields for Sonogashira couplings on related iodo-bromo-indazole systems, highlighting selectivity for the iodide. thieme-connect.delibretexts.org

Other established cross-coupling reactions, such as the Negishi and Stille couplings, are also applicable to the functionalization of this compound. The Negishi coupling utilizes an organozinc reagent and is known for its high functional group tolerance and reactivity. wikipedia.orgorganic-chemistry.org The reaction with an organozinc species would again be expected to occur selectively at the C7-iodo position. researchgate.net The Stille coupling employs an organostannane reagent. wikipedia.orgdrugfuture.com While effective, the toxicity of the tin reagents and byproducts has led to its reduced use in favor of other methods like the Suzuki coupling. organic-chemistry.orglibretexts.org Nevertheless, for specific applications, it remains a viable option, and the reactivity would follow the established pattern of C7-I > C4-Cl. wikipedia.org

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group (such as a halide) on an aromatic ring. wikipedia.org This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com For the SNAr reaction to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro or cyano groups, positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

The indazole ring system is generally considered electron-rich, and the chloro and iodo substituents are not strongly activating EWGs. Therefore, SNAr reactions on this compound are generally disfavored and expected to be very slow or not occur at all under standard SNAr conditions. d-nb.info For such a reaction to proceed, the indazole ring would likely require the introduction of a potent electron-withdrawing group, for example, a nitro group at the C5 or C6 position, to sufficiently lower the energy of the Meisenheimer intermediate and facilitate the nucleophilic attack. Without such activation, transition metal-catalyzed coupling reactions are the overwhelmingly preferred methods for the functionalization of the halogenated positions. rsc.org

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the significant difference in the propensity of iodine and chlorine to undergo this exchange allows for regioselective functionalization. The carbon-iodine bond is considerably weaker and more polarizable than the carbon-chlorine bond, making it the preferred site for metal-halogen exchange.

Typically, organolithium reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) are employed at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to effect the exchange. This process generates a highly reactive 7-lithio-4-chloro-1H-indazole intermediate. This organolithium species can then be "quenched" by a wide variety of electrophiles to introduce new functional groups at the C7-position.

The success of this strategy hinges on the careful control of reaction conditions to prevent side reactions, such as the deprotonation of the N-H bond of the indazole ring. To circumvent this, the indazole nitrogen is often protected with a suitable protecting group prior to the halogen-metal exchange.

Table 1: Potential Electrophilic Quenching Reactions of 7-Lithio-4-chloro-1H-indazole

| Electrophile | Reagent Example | Product Functional Group |

| Aldehydes/Ketones | Benzaldehyde (B42025) | Hydroxymethyl |

| Esters | Ethyl chloroformate | Carboxylic acid (after hydrolysis) |

| Carbon dioxide | CO2 (gas) | Carboxylic acid |

| Alkyl halides | Methyl iodide | Methyl |

| Boronic esters | Triisopropyl borate | Boronic acid |

| Disulfides | Dimethyl disulfide | Methylthio |

Functionalization at Other Indazole Ring Positions

Beyond the C7-position, the this compound scaffold allows for functionalization at other key positions of the indazole ring, namely the C3-position and the nitrogen atoms.

The C3-position of the indazole ring is another site amenable to functionalization. Direct deprotonation at C3 using a strong base like lithium diisopropylamide (LDA) or n-BuLi can be challenging and may lead to a mixture of products. A more controlled approach often involves prior N-protection.

Once the indazole nitrogen is protected, for instance with a tert-butyloxycarbonyl (Boc) or a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, regioselective lithiation at the C3-position can be achieved. This C3-lithiated intermediate can then react with various electrophiles in a similar manner to the C7-lithiated species described earlier.

Alternatively, palladium-catalyzed cross-coupling reactions are a powerful method for C3-functionalization. For example, a 3-halo-indazole derivative can undergo Suzuki, Stille, or Sonogashira coupling reactions to introduce aryl, vinyl, or alkynyl groups at this position. While this compound does not possess a halogen at C3, it can be envisioned that after initial functionalization, a subsequent halogenation at C3 could open the door for these cross-coupling strategies.

The indazole core possesses two nitrogen atoms, N1 and N2, both of which can be alkylated or arylated. The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, the base, the solvent, and the substituents on the indazole ring. d-nb.infochemicalbook.com

N-Alkylation: Direct alkylation of 1H-indazoles with alkyl halides in the presence of a base often yields a mixture of N1 and N2 isomers. The ratio of these isomers can be controlled to some extent by the reaction conditions. For instance, the use of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) has been shown to favor N1-alkylation for many indazole derivatives. d-nb.info Conversely, polar aprotic solvents like dimethylformamide (DMF) can sometimes favor N2-alkylation. The steric hindrance around the nitrogen atoms also plays a crucial role; bulky substituents at C7 may direct alkylation towards the less hindered N1-position.

N-Arylation: The introduction of an aryl group onto the indazole nitrogen is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These reactions involve the coupling of the indazole with an aryl halide in the presence of a palladium or copper catalyst, a suitable ligand, and a base. The choice of catalyst system and reaction conditions can influence the regioselectivity between N1 and N2 arylation.

Derivatization Strategies for this compound

The strategic derivatization of this compound is crucial for its application in the synthesis of more complex molecules. This often involves the protection of the indazole nitrogen atoms and the sequential functionalization of the halogenated positions.

As mentioned previously, the protection of the indazole nitrogen is often a prerequisite for subsequent functionalization reactions, particularly those involving organometallic intermediates. Common protecting groups for indazoles include:

tert-Butoxycarbonyl (Boc): This group is readily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base. It is stable under a variety of reaction conditions but can be easily removed with acid.

(2-(Trimethylsilyl)ethoxy)methyl (SEM): The SEM group is another robust protecting group that can be introduced using SEM-Cl. A key advantage of the SEM group is its ability to direct lithiation to the adjacent C3-position.

The choice of protecting group depends on the planned synthetic route and the compatibility of the group with the subsequent reaction conditions.

The presence of two different halogen atoms on the this compound ring, along with the potential for functionalization at C3 and the nitrogen atoms, makes it an excellent precursor for the synthesis of polyfunctionalized indazole derivatives. A general strategy for the synthesis of a trisubstituted indazole could involve the following sequence:

N-Protection: Protection of the indazole nitrogen with a suitable group (e.g., Boc or SEM) to prevent side reactions and potentially direct subsequent functionalization.

Regioselective C7-Functionalization: Halogen-metal exchange at the more reactive iodine position followed by quenching with an electrophile to introduce the first substituent at C7.

C4-Functionalization: The less reactive chlorine at the C4-position can then be targeted for functionalization, for example, through a palladium-catalyzed cross-coupling reaction.

C3-Functionalization: If desired, the C3-position can be functionalized, for instance, through directed lithiation (if an appropriate N-protecting group is used) and subsequent reaction with an electrophile.

Deprotection: Removal of the N-protecting group to yield the final polyfunctionalized indazole.

This stepwise approach allows for the controlled and regioselective introduction of multiple and diverse functional groups onto the indazole scaffold, highlighting the synthetic potential of this compound.

Computational Chemistry and Theoretical Investigations of 4 Chloro 7 Iodo 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. kfupm.edu.saresearchgate.net For a molecule like 4-chloro-7-iodo-1H-indazole, DFT calculations are employed to determine its ground-state geometry, electronic structure, and a variety of chemical properties. nih.govrsc.org By approximating the electron density of the molecule, DFT methods can predict bond lengths, bond angles, and dihedral angles. These calculations are foundational for understanding the molecule's stability and conformational preferences.

Investigation of Tautomeric Equilibria in Halogenated Indazoles

Indazoles exhibit annular tautomerism, existing as two primary forms: the 1H- and 2H-tautomers. nih.gov The position of the hydrogen atom on the pyrazole (B372694) ring significantly influences the molecule's electronic properties and reactivity. Computational studies on various indazole derivatives have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govbeilstein-journals.org

| Indazole Derivative | Tautomer | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| 1H-Indazole | 1H | 0.00 | MP2/6-31G |

| 1H-Indazole | 2H | +3.6 | MP2/6-31G |

| 5-Bromo-1H-indazole-3-carboxylate | 1H | 0.00 | DFT (B3LYP) |

| 5-Bromo-1H-indazole-3-carboxylate | 2H | +4.1 | DFT (B3LYP) |

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). nih.govresearchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.

For this compound, FMO analysis performed via DFT would reveal the distribution of these key orbitals across the molecule. The HOMO is expected to be localized primarily on the pyrazole ring and parts of the benzene (B151609) ring, indicating the most nucleophilic regions. Conversely, the LUMO's distribution would highlight the areas most susceptible to nucleophilic attack. The electron-withdrawing nature of the chlorine and iodine atoms would lower the energies of both the HOMO and LUMO and influence their spatial distribution. rsc.org

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Indazole Derivative A | -6.25 | -1.15 | 5.10 |

| Indazole Derivative B | -6.50 | -1.80 | 4.70 |

| Indazole Derivative C | -6.10 | -0.95 | 5.15 |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interaction patterns. researchgate.net The ESP map illustrates regions of negative potential (electron-rich, typically shown in red), which are prone to electrophilic attack, and regions of positive potential (electron-poor, shown in blue), which are susceptible to nucleophilic attack. jnsam.com

In this compound, the ESP surface would likely show negative potential localized around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons. A key feature for halogenated molecules is the presence of a "σ-hole," an electropositive region on the outermost portion of the halogen atom along the C-X bond axis. mdpi.comsemanticscholar.org This phenomenon is particularly pronounced for iodine and bromine. mdpi.com Therefore, the ESP analysis of this compound is expected to reveal positive σ-holes on both the chlorine and, more significantly, the iodine atom. acs.org These positive regions are crucial for understanding the molecule's ability to form halogen bonds, a type of non-covalent interaction important in crystal engineering and medicinal chemistry. rsc.org

Reaction Mechanism Elucidation via Computational Studies

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. nih.gov For the synthesis and subsequent functionalization of this compound, theoretical studies can map out potential reaction pathways, identify key intermediates, and calculate the energy barriers associated with each step. nih.govacs.org This information helps rationalize experimental outcomes, such as product regioselectivity, and can be used to optimize reaction conditions. researchgate.net

Transition State Analysis for Key Synthetic and Transformation Steps

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy (Ea) of that step. researchgate.net Computational chemists use various algorithms to locate TS structures for proposed reaction mechanisms, such as the cyclization step in indazole synthesis or subsequent electrophilic substitution. researchgate.net

For a reaction involving this compound, transition state analysis would involve calculating the geometries of the proposed transition states and confirming they correspond to a first-order saddle point on the potential energy surface (characterized by a single imaginary frequency). The calculated activation energies provide a quantitative measure of the kinetic feasibility of different reaction pathways, explaining, for example, why one regioisomer might be formed in preference to another during a functionalization reaction. researchgate.net

Energetic Profiles of Indazole Functionalization Reactions

By computing the energies of all reactants, intermediates, transition states, and products, a complete energetic profile for a reaction can be constructed. chim.it This profile provides a comprehensive thermodynamic and kinetic picture of the reaction. For the functionalization of this compound (e.g., via N-alkylation, palladiation, or further halogenation), DFT calculations can be used to compare the energetic profiles of competing pathways. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

Methodologies such as the Gauge-Invariant Atomic Orbital (GIAO) method, often paired with functionals like B3LYP and basis sets like 6-311++G(d,p), have been successfully used to calculate NMR chemical shifts for related indazole derivatives. nih.govacs.org These calculations provide a sound basis for assigning experimental spectra and understanding the electronic environment of the nuclei. nih.govacs.org For this compound, theoretical calculations would predict the 1H and 13C chemical shifts, taking into account the influence of the electron-withdrawing chloro and iodo substituents on the aromatic ring. The predicted chemical shifts are crucial for confirming the structure and purity of the synthesized compound.

The following table illustrates the type of data that can be generated through such computational studies, showing hypothetical predicted NMR chemical shifts for this compound based on methods applied to analogous heterocyclic systems. nih.govacs.orgmdpi.com

Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound Calculated using a representative DFT/GIAO methodology.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H1 (N-H) | ~11.0 - 13.0 |

| H3 | ~8.0 - 8.5 |

| H5 | ~7.0 - 7.5 |

| H6 | ~7.5 - 8.0 |

| C3 | ~135 - 140 |

| C3a | ~120 - 125 |

| C4 | ~115 - 120 |

| C5 | ~125 - 130 |

| C6 | ~120 - 125 |

| C7 | ~90 - 95 |

| C7a | ~140 - 145 |

Similarly, theoretical calculations are used to predict IR vibrational frequencies. These calculations help in the assignment of complex experimental IR spectra. For pyrazole and indazole systems, the N-H stretching frequency is a key diagnostic band. mdpi.com Computational studies show that while monomeric calculations place the N-H stretch around 3400–3500 cm⁻¹, intermolecular hydrogen bonding in the solid state significantly lowers this frequency. mdpi.com Predicted harmonic frequencies are often scaled by a factor (e.g., 0.963) to better match experimental data, accounting for anharmonicity and methodological approximations. researchgate.net

Table 2: Predicted Key IR Frequencies (cm⁻¹) for this compound Illustrative frequencies based on DFT calculations for related heterocyclic compounds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H stretch (H-bonded) | 3100 - 3200 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-N stretch | 1300 - 1400 |

| C-Cl stretch | 700 - 800 |

| C-I stretch | 500 - 600 |

Molecular Modeling and Dynamics Simulations for Conformational Analysis of Indazole Derivatives

While the core this compound structure is largely planar and rigid, its derivatives, particularly those with flexible substituents, can adopt various conformations that influence their biological activity and physical properties. Molecular modeling and molecular dynamics (MD) simulations are indispensable computational techniques for exploring the conformational landscape and dynamic behavior of such indazole derivatives. nih.govresearchgate.net

Conformational analysis of indazole derivatives can be described by torsion angles along rotatable bonds, which dictate the spatial arrangement of the substituents relative to the indazole core. mdpi.com DFT calculations can be used to determine the relative energies of different conformers, identifying the most stable structures. This information is crucial for understanding how a molecule might adapt its shape to fit into a biological target like an enzyme's active site. researchgate.net

Molecular dynamics simulations offer a more dynamic picture by simulating the movement of atoms in a molecule over time. nih.gov These simulations, often performed using software like GROMACS, provide insights into the stability of different conformations and the flexibility of the molecule in various environments (e.g., in solution or bound to a protein). nih.gov Key parameters are analyzed to understand the molecule's behavior:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time, indicating the stability of the simulation and whether the molecule has reached an equilibrium state. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. nih.gov

Radius of Gyration (Rg): Represents the compactness of the molecule, with changes suggesting conformational shifts. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds, which are critical for determining molecular conformation and interactions. mdpi.comnih.gov

These computational studies are frequently applied to investigate how indazole derivatives interact with biological targets, assessing the stability of the ligand-receptor complex and elucidating the key interactions that drive binding. nih.govresearchgate.netnih.gov

Table 3: Applications of Molecular Modeling and Dynamics in the Study of Indazole Derivatives

| Computational Method | Application | Key Insights Gained | Relevant References |

|---|---|---|---|

| DFT Calculations | Conformational energy profiling | Identification of stable low-energy conformers and rotational barriers. | mdpi.comresearchgate.net |

| Molecular Docking | Predicting binding modes with protein targets | Determination of preferred binding orientation and scoring of binding affinity. | nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Assessing protein-ligand complex stability | Analysis of RMSD, RMSF, and hydrogen bonding patterns to confirm stable binding over time. | researchgate.netnih.gov |

Future Research Directions in 4,7 Dihaloindazole Chemistry

Development of Novel and Highly Regioselective Synthetic Methods for 4-chloro-7-iodo-1H-Indazole

A primary challenge in indazole chemistry is achieving regioselectivity, particularly during N-alkylation or N-arylation, which can yield either N1 or N2 isomers. beilstein-journals.org For a di-substituted scaffold like this compound, the electronic and steric influence of the halogen atoms at the C4 and C7 positions significantly impacts the regiochemical outcome of subsequent functionalization reactions. beilstein-journals.org

Future research must focus on developing synthetic protocols that offer precise control over substitution. Key areas of investigation include:

Catalyst-Controlled Regioselectivity: Designing transition-metal catalyst systems that can distinguish between the N1 and N2 positions of the indazole ring based on subtle steric or electronic differences.

Orthogonal Protecting Group Strategies: Implementing advanced protecting group strategies that allow for the selective functionalization of one nitrogen atom while the other remains blocked, followed by deprotection and subsequent reaction at the second nitrogen.

Substituent-Directed Reactions: Exploiting the directing effects of the existing chloro and iodo groups to guide the regioselective introduction of new functional groups at other positions on the indazole core, such as C3, C5, or C6. For instance, studies on other indazoles have shown that substituents at the C7 position can confer excellent N2 regioselectivity. beilstein-journals.org

Flow Chemistry Approaches: Utilizing microfluidic reactors to precisely control reaction parameters such as temperature, pressure, and reaction time, which can favor the formation of a kinetic or thermodynamic product, thus enhancing regioselectivity.

| Synthetic Challenge | Potential Future Approach | Rationale |

| N1 vs. N2 Isomer Control | Development of novel catalyst systems | Catalysts can create a specific steric/electronic environment favoring one isomer. |

| Site-Selective C-H Functionalization | Use of removable directing groups | Temporarily install a group to direct metal catalysts to a specific C-H bond. |

| Multi-step Functionalization | Orthogonal protecting groups | Allows sequential, controlled modification of different sites on the molecule. |

Exploration of Sustainable and Green Chemistry Approaches for Indazole Synthesis and Functionalization

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. rsc.orgacs.org The synthesis and functionalization of indazoles, including this compound, are ripe for the application of green chemistry principles. benthamdirect.comresearchgate.net

Future research directions in this area should include:

Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like polyethylene glycol (PEG) or water. acs.orgorganic-chemistry.org

Development of Heterogeneous Catalysts: Designing reusable, solid-supported catalysts, such as copper oxide nanoparticles on activated carbon, to facilitate easier product purification and reduce catalyst waste. acs.org

Energy-Efficient Methodologies: Exploring photochemical and electrochemical synthetic methods that can proceed under mild, ambient temperature conditions, thereby reducing energy consumption and avoiding the need for harsh chemical oxidants. rsc.orgorganic-chemistry.org

Atom Economy: Focusing on reaction pathways that maximize the incorporation of atoms from the reactants into the final product, such as C-H activation and annulation reactions, which avoid the pre-functionalization of starting materials. nih.gov Recent studies have demonstrated metal-free, visible-light-induced reductive cyclization as a green route to indazoles. rsc.org

| Green Chemistry Principle | Application in Indazole Synthesis | Example from Research |

| Safer Solvents | Replacing hazardous solvents like DMF. | Use of PEG-400 as a recyclable solvent. acs.org |

| Catalysis | Avoiding stoichiometric reagents. | Copper oxide nanoparticle-catalyzed reactions. acs.org |

| Energy Efficiency | Reducing reaction temperatures. | Visible-light-induced photochemical reactions. rsc.org |

| Atom Economy | C-H Functionalization. | Rhodium-catalyzed C-H activation/annulation of azobenzenes. nih.gov |

In-depth Mechanistic Studies of Complex Indazole Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. For complex, multi-step reactions involved in the synthesis and functionalization of 4,7-dihaloindazoles, detailed mechanistic investigations are essential.

Future research should prioritize:

Computational Modeling: Employing Density Functional Theory (DFT) and other computational tools to model reaction pathways, calculate transition state energies, and predict product distributions. nih.govnih.gov This can provide insights into the factors controlling regioselectivity and reactivity.

Kinetic Analysis: Performing kinetic studies to determine reaction orders, activation energies, and the influence of catalyst and substrate concentrations on reaction rates.

Intermediate Trapping and Spectroscopic Analysis: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR) and chemical trapping experiments to identify and characterize transient intermediates, which can provide direct evidence for proposed reaction mechanisms. scispace.com For example, understanding whether a reaction proceeds through a nitrene intermediate, a radical pathway, or a concerted mechanism is fundamental to its rational development. scispace.comresearchgate.net

Design and Synthesis of Advanced Indazole Scaffolds with Precise Substitution Patterns

The this compound core is a versatile starting point for the creation of more complex molecules with tailored properties. The differential reactivity of the C-Cl and C-I bonds, along with the potential for functionalization at the nitrogen and other carbon atoms, allows for the systematic construction of diverse molecular libraries. longdom.org

Future efforts in this domain will focus on:

Sequential Cross-Coupling Reactions: Leveraging the differential reactivity of the aryl-iodide and aryl-chloride bonds in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce different substituents at the C7 and C4 positions in a stepwise manner.

Post-Synthetic Modification: Developing robust methods for the late-stage functionalization of the indazole core. This allows for the rapid generation of analogues from a common intermediate, accelerating structure-activity relationship (SAR) studies in drug discovery. rsc.org

Scaffold Hopping and Bioisosteric Replacement: Using the 4,7-dihaloindazole scaffold as a template to design novel heterocyclic systems where the indazole core is modified or replaced to modulate biological activity and physicochemical properties. nih.gov The goal is to expand the accessible chemical space and improve the potency and selectivity of bioactive molecules. nih.gov

| Functionalization Strategy | Target Position | Potential Reaction |

| N-Alkylation/Arylation | N1 / N2 | Buchwald-Hartwig amination |

| C-H Functionalization | C3 / C5 / C6 | Transition metal-catalyzed C-H activation nih.gov |

| Cross-Coupling | C4 (Cl) / C7 (I) | Suzuki, Sonogashira, Heck couplings |

| Halogen Dance Reactions | C4 / C7 | Base-mediated halogen migration |

Q & A

Q. What are the standard synthetic routes for 4-chloro-7-iodo-1H-indazole?

- Methodological Answer : The synthesis typically involves sequential halogenation of the indazole core. For example:

Chlorination : Introduce chlorine at the 4-position via electrophilic substitution using reagents like POCl₃ or N-chlorosuccinimide (NCS) under anhydrous conditions.

Iodination : Introduce iodine at the 7-position using iodinating agents (e.g., N-iodosuccinimide, I₂/KI) in polar aprotic solvents like DMF at elevated temperatures (60–80°C).

Reaction optimization may require monitoring via TLC or HPLC to track intermediate formation. Similar protocols are validated for structurally related halogenated indazoles, such as 7-fluoro-4-iodo-1H-indazol-3-amine .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₇H₄ClIN₂: calc. 293.89 g/mol).

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and bond angles .

- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% recommended for biological assays).

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved for this compound?

- Methodological Answer : Contradictions in crystallographic data (e.g., disordered halogen positions) may arise due to polymorphism or twinning. Strategies include:

- Robust Refinement : Use SHELXS/SHELXD for initial structure solution and SHELXL for refinement, leveraging high-resolution data (>1.0 Å) to minimize ambiguity .

- Cross-Validation : Compare experimental data with DFT-optimized molecular geometries to identify discrepancies in bond lengths/angles.

- Dynamic Disorder Modeling : Apply TLS (Translation-Libration-Screw) parameters in SHELXL to account for molecular motion in the crystal lattice.

Q. What strategies address bioactivity data contradictions across studies involving this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., variable IC₅₀ values) may stem from:

- Purity Variability : Standardize compound purity (>98%) via recrystallization or preparative HPLC.

- Assay Conditions : Control variables like solvent (DMSO concentration), pH, and cell line viability (e.g., use MTT assays with triplicates).

- Data Harmonization : Apply meta-analysis frameworks to reconcile results, referencing qualitative research practices for handling contradictory datasets .

Q. How can computational methods predict the reactivity and pharmacological potential of this compound?

- Methodological Answer : Leverage in silico tools:

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite to predict binding affinities.

- QSAR Modeling : Train models on halogenated indazole datasets to correlate substituent effects (e.g., Cl/I electronegativity) with activity.

- ADMET Prediction : Use SwissADME or ADMETLab to estimate pharmacokinetic properties (e.g., logP, metabolic stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.